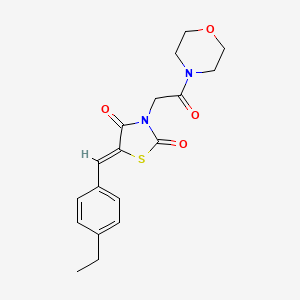

(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Antidiabetic and Antihyperlipidemic Properties

(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione is extensively studied in the context of antidiabetic and antihyperlipidemic properties. Studies reveal that thiazolidine-2,4-dione derivatives, such as this compound, have shown promising hypoglycemic and hypolipidemic activities. These activities were evaluated using genetically obese and diabetic mice models, demonstrating that the structure of the molecule, particularly the 5-(4-oxybenzyl) moiety, is crucial for its substantial activity (Sohda et al., 1982).

2. Anticancer Potential

Research has also highlighted the anticancer potential of derivatives of this compound. In one study, N-substituted indole derivatives of thiazolidine-2,4-dione were synthesized and tested against human breast cancer cell lines. Certain derivatives exhibited significant inhibition of the topoisomerase-I enzyme, pointing towards a potential role in cancer therapy (Kumar & Sharma, 2022).

3. Inhibiting Melanoma Cell Proliferation

Another significant application is in inhibiting the proliferation of melanoma cells. Structural modifications of this compound have been studied to improve selectivity for inhibiting melanoma cells, particularly those containing active ERK signaling. This highlights its potential use in targeted cancer therapy (Jung et al., 2013).

4. Antimicrobial and Antifungal Activities

This compound has also been explored for its antimicrobial and antifungal activities. Novel derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This broadens its potential use in treating various microbial infections (Alhameed et al., 2019).

5. Use in Corrosion Inhibition

Surprisingly, derivatives of this compound have found applications in the field of corrosion inhibition. Studies demonstrate that thiazolidinediones, including variants of the (Z)-5-(4-ethylbenzylidene) compound, can significantly enhance corrosion resistance in various metals. This application in industrial contexts is an intriguing extension of its chemical properties (Chaouiki et al., 2022).

properties

IUPAC Name |

(5Z)-5-[(4-ethylphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-13-3-5-14(6-4-13)11-15-17(22)20(18(23)25-15)12-16(21)19-7-9-24-10-8-19/h3-6,11H,2,7-10,12H2,1H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOZLFHOISXMTO-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine](/img/structure/B2434033.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylbutanamide](/img/structure/B2434037.png)

![6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2434045.png)

![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2434049.png)

![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B2434055.png)